molecular formula C13H11NO2 B11890509 2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide CAS No. 4708-92-3

2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide

Cat. No.: B11890509
CAS No.: 4708-92-3
M. Wt: 213.23 g/mol
InChI Key: SFRLORUXHRMRMQ-UHFFFAOYSA-N
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Description

2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide is a chemical compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acenaphthene derivatives with suitable amides under oxidative conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

2-Oxo-2,6,7,8-tetrahydroacenaphthylene-1-carboxamide is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

4708-92-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-oxo-7,8-dihydro-6H-acenaphthylene-1-carboxamide

InChI

InChI=1S/C13H11NO2/c14-13(16)11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h2,4,6H,1,3,5H2,(H2,14,16)

InChI Key

SFRLORUXHRMRMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C(C(=O)C3=CC=C2)C(=O)N)C1

Origin of Product

United States

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